molecular formula C19H23N5O B6104806 2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one

2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one

Cat. No.: B6104806
M. Wt: 337.4 g/mol
InChI Key: KVMROZKJLPQVDI-UHFFFAOYSA-N
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Description

2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one is a complex organic compound that features a benzimidazole ring fused with a pyrimidine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The benzimidazole and pyrimidine rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activities not found in simpler analogs.

Properties

IUPAC Name

2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-12-6-16-17(7-13(12)2)24(11-21-16)10-18-22-15(8-19(25)23-18)14-4-3-5-20-9-14/h6-8,11,14,20H,3-5,9-10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMROZKJLPQVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=NC(=CC(=O)N3)C4CCCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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